Boronic acid, [6-bromo-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl]-
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Overview
Description
(6-Bromo-1-tosyl-1H-indol-3-yl)boronic acid is a boronic acid derivative of indole, a significant heterocyclic system in natural products and drugs. This compound is notable for its potential applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The presence of both bromine and boronic acid functional groups makes it a versatile intermediate in the synthesis of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-1-tosyl-1H-indol-3-yl)boronic acid typically involves the following steps:
Bromination: The starting material, 1-tosyl-1H-indole, undergoes bromination at the 6-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Boronic Acid Formation: The brominated intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate. This step introduces the boronic acid group at the 3-position of the indole ring.
Industrial Production Methods
Industrial production of (6-Bromo-1-tosyl-1H-indol-3-yl)boronic acid follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-1-tosyl-1H-indol-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.
Oxidation: The boronic acid group can be oxidized to a phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new C-N or C-S bonds.
Common Reagents and Conditions
Palladium catalysts: Palladium(II) acetate, tetrakis(triphenylphosphine)palladium(0)
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Major Products
Biaryl derivatives: Formed through Suzuki-Miyaura coupling
Phenols: Formed through oxidation of the boronic acid group
Substituted indoles: Formed through nucleophilic substitution of the bromine atom
Scientific Research Applications
(6-Bromo-1-tosyl-1H-indol-3-yl)boronic acid has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of biologically active compounds, including anticancer and antimicrobial agents.
Material Science: Utilized in the preparation of functional materials, such as organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: Employed in the study of biological pathways and molecular interactions due to its ability to form stable complexes with various biomolecules.
Mechanism of Action
The mechanism of action of (6-Bromo-1-tosyl-1H-indol-3-yl)boronic acid in chemical reactions involves the following steps:
Activation: The boronic acid group is activated by a base, forming a boronate anion.
Transmetalation: The boronate anion undergoes transmetalation with a palladium catalyst, forming a palladium-boron complex.
Reductive Elimination: The palladium-boron complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
(6-Bromo-1H-indol-3-yl)boronic acid: Lacks the tosyl group, making it less versatile in certain synthetic applications.
(1-Tosyl-1H-indol-3-yl)boronic acid: Lacks the bromine atom, limiting its use in substitution reactions.
(6-Bromo-1H-indol-3-yl)boronic acid pinacol ester: A boronic ester derivative, which is more stable but less reactive than the boronic acid.
Uniqueness
(6-Bromo-1-tosyl-1H-indol-3-yl)boronic acid is unique due to the presence of both bromine and boronic acid functional groups, allowing it to participate in a wide range of chemical reactions. The tosyl group enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.
Biological Activity
Boronic acids have gained significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antiviral properties. This article focuses on the compound Boronic acid, [6-bromo-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl] , examining its biological activity through various studies and findings.
- Molecular Formula : C21H23BBrNO4S
- Molecular Weight : 476.19 g/mol
- CAS Number : 289503-26-0
This compound features a boronic acid functional group attached to a bromo-indole structure, which is known for its potential in various therapeutic applications.
Boronic acids often act as reversible inhibitors of proteases and other enzymes by forming covalent bonds with nucleophilic residues in the active sites of these enzymes. The presence of the boron atom allows for unique interactions that can enhance the selectivity and potency of these compounds against specific biological targets.
Anticancer Activity
Research indicates that boronic acid derivatives can inhibit key enzymes involved in cancer progression. For instance, studies have shown that certain indole-based boronic acids exhibit potent inhibition of Glycogen Synthase Kinase 3 beta (GSK-3β), an enzyme implicated in various cancers:
- GSK-3β Inhibition : The compound was tested against GSK-3β and demonstrated significant inhibitory activity with IC50 values in the low nanomolar range, indicating strong potential as an anticancer agent .
Antioxidant Properties
Recent studies have highlighted the antioxidant capabilities of this compound. It has been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related damage in cells:
Method | IC50 Value (µg/mL) |
---|---|
DPPH | 0.14 ± 0.01 |
CUPRAC | 1.73 ± 0.16 |
These results suggest that the compound may have protective effects against oxidative damage, further supporting its potential therapeutic applications .
Enzyme Inhibition
The compound also exhibits various enzyme inhibitory activities:
- Acetylcholinesterase : IC50 = 115.63 ± 1.16 µg/mL
- Butyrylcholinesterase : IC50 = 3.12 ± 0.04 µg/mL
- Antiurease : IC50 = 1.10 ± 0.06 µg/mL
- Antityrosinase : IC50 = 11.52 ± 0.46 µg/mL
These findings indicate that the compound could be beneficial in treating conditions related to cholinergic dysfunction or hyperactivity of tyrosinase, such as skin disorders .
Case Studies and Research Findings
Several studies have explored the biological activity of boronic acid derivatives similar to [6-bromo-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl]:
- Study on GSK-3β Inhibitors :
- Antiviral Activity :
- Antimicrobial Activity :
Properties
CAS No. |
289503-26-0 |
---|---|
Molecular Formula |
C15H13BBrNO4S |
Molecular Weight |
394.1 g/mol |
IUPAC Name |
[6-bromo-1-(4-methylphenyl)sulfonylindol-3-yl]boronic acid |
InChI |
InChI=1S/C15H13BBrNO4S/c1-10-2-5-12(6-3-10)23(21,22)18-9-14(16(19)20)13-7-4-11(17)8-15(13)18/h2-9,19-20H,1H3 |
InChI Key |
CAVKNPOIZLDLLJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(C2=C1C=CC(=C2)Br)S(=O)(=O)C3=CC=C(C=C3)C)(O)O |
Origin of Product |
United States |
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